(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate
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Overview
Description
(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 6th position of the benzodioxole ring and an acetate group attached to the methyl group at the 5th position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-benzodioxol-5-yl)methyl acetate typically involves the bromination of 1,3-benzodioxole followed by acetylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzodioxole derivatives.
Oxidation: Formation of benzodioxole carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzodioxole derivatives.
Scientific Research Applications
(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl)methyl acetate involves its interaction with specific molecular targets. The bromine atom and the acetate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-1,3-benzodioxol-5-yl)methyl acetate
- (6-Fluoro-1,3-benzodioxol-5-yl)methyl acetate
- (6-Iodo-1,3-benzodioxol-5-yl)methyl acetate
Uniqueness
(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
CAS No. |
5434-51-5 |
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Molecular Formula |
C10H9BrO4 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl)methyl acetate |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)13-4-7-2-9-10(3-8(7)11)15-5-14-9/h2-3H,4-5H2,1H3 |
InChI Key |
NFYJNQMQCMHKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1Br)OCO2 |
Origin of Product |
United States |
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